Regorafenib
描述
属性
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHKPVJBJVTLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60226441 | |
| Record name | Regorafenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60226441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Regorafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08896 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
755037-03-7, 1019206-88-2 | |
| Record name | Regorafenib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=755037-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Regorafenib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755037037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Regorafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08896 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Regorafenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60226441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-N-methylpicolinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Regorafenib hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REGORAFENIB ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24T2A1DOYB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Synthetic Routes and Reaction Conditions: Regorafenib is synthesized through a multi-step process involving the formation of a diphenylurea core structure. The synthesis begins with the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with 4-(4-aminopyridin-2-yl)phenol to form the intermediate compound. This intermediate is then subjected to further reactions, including fluorination and cyclization, to yield this compound .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The process typically includes steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
化学反应分析
Types of Reactions: Regorafenib undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic activation and deactivation in the body .
Common Reagents and Conditions:
Oxidation: this compound is metabolized by cytochrome P450 enzymes, primarily CYP3A4, leading to the formation of active metabolites such as M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl)
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions are involved in the synthesis and modification of this compound’s chemical structure
Major Products Formed: The major products formed from these reactions include the active metabolites M-2 and M-5, which retain pharmacological activity similar to the parent compound .
科学研究应用
Regorafenib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound serves as a model compound for studying multi-kinase inhibitors and their chemical properties
Biology: It is used to investigate the biological pathways involved in cancer progression and angiogenesis
Medicine: this compound is extensively studied in clinical trials for its efficacy in treating various cancers, including colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma
Industry: The pharmaceutical industry utilizes this compound in the development of new cancer therapies and drug formulations
作用机制
Regorafenib exerts its effects by inhibiting multiple protein kinases involved in tumor growth and angiogenesis. The primary molecular targets include:
Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3): Inhibition of these receptors prevents the formation of new blood vessels that supply tumors
Platelet-Derived Growth Factor Receptors (PDGFR-alpha, PDGFR-beta): Blocking these receptors disrupts stromal signaling and tumor microenvironment maintenance
Receptor Tyrosine Kinases (KIT, RET, RAF): Inhibition of these kinases interferes with oncogenic signaling pathways
相似化合物的比较
Regorafenib vs. Sorafenib
Key Findings :
This compound vs. TAS-102
Key Findings :
This compound vs. Fruquintinib
Key Findings :
This compound vs. Nintedanib
Key Insights :
- Both drugs inhibit angiogenic pathways, but this compound’s additional targets (c-KIT, RET) expand its utility in GIST and HCC .
Pharmacokinetic and Mechanistic Insights
- Metabolites : Active metabolites M-2 and M-5 contribute to prolonged kinase inhibition, differentiating this compound from fruquintinib and TAS-102 .
- Biomarkers : High baseline soluble MICA levels predict this compound efficacy in CRC, linking immune modulation to therapeutic response .
- CHOP Regulation : In HCC, this compound upregulates CHOP via METTL14-m6A methylation, inducing cell cycle arrest and enhancing drug sensitivity .
生物活性
Regorafenib is a multikinase inhibitor that has gained significant attention in oncology for its role in treating various cancers, particularly metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GISTs), and hepatocellular carcinoma (HCC). Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis. This article delves into the biological activity of this compound, supported by clinical data, case studies, and key research findings.
This compound exerts its effects primarily through the inhibition of several kinases involved in tumor progression and angiogenesis. The key targets include:
- VEGF Receptors : this compound inhibits VEGFR1, VEGFR2, and VEGFR3, leading to reduced angiogenesis.
- Oncogenic RTKs : It targets KIT and RET, which are significant in various tumors.
- RAF Kinases : this compound inhibits both wild-type and mutant forms of BRAF, affecting downstream signaling pathways.
In Vitro and In Vivo Studies
In vitro studies have shown that this compound effectively inhibits the phosphorylation of ERK and AKT pathways in endothelial cells, which are critical for cell migration and survival. The IC50 values for VEGFR2 and VEGFR3 range from 4 to 16 nmol/L, indicating potent inhibition . Additionally, this compound has been shown to induce autophagy in cancer cells through the modulation of the AKT/mTOR signaling pathway .
Overview of Clinical Trials
This compound has been evaluated in numerous clinical trials across various cancer types. A comprehensive analysis of 56 clinical trials involving 4,960 participants highlighted its modest efficacy in its approved indications. The median progression-free survival (PFS) across all trials was reported at 3.2 months .
Key Findings from Major Trials
| Trial Name | Cancer Type | Participants | Median PFS (months) | Overall Survival Increase (months) |
|---|---|---|---|---|
| CORRECT | Metastatic Colorectal Cancer | 760 | 1.9 | 1.4 |
| CONCUR | Metastatic Colorectal Cancer | Not specified | 1.5 | 2.8 |
| SARC024 | Osteosarcoma | 42 | 3.6 | Not statistically significant |
The CORRECT trial demonstrated that this compound significantly improved survival in treatment-refractory mCRC compared to placebo . The SARC024 trial showed a notable improvement in PFS for patients with metastatic osteosarcoma .
Case Studies
- Colorectal Cancer : A study involving patients with mCRC showed a PFS increase of only 6 days compared to placebo, indicating limited efficacy despite initial positive outcomes .
- Hepatocellular Carcinoma : In trials for HCC, this compound resulted in a PFS increase of approximately 1.6 months over placebo, reinforcing its role as a treatment option despite modest gains .
- Osteosarcoma : The SARC024 trial provided evidence supporting this compound's activity in osteosarcoma with a median PFS of 3.6 months versus 1.7 months for placebo .
Safety Profile
While this compound is generally well-tolerated, it is associated with several adverse effects, including:
常见问题
Q. What are the primary molecular targets and mechanisms of action of regorafenib in solid tumors?
this compound is a multikinase inhibitor targeting angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1), and the tumor microenvironment (PDGFR-β, FGFR). Methodologically, researchers should validate target engagement using in vitro kinase assays and correlate findings with in vivo tumor models. Reverse-phase protein array (RPPA) analysis can quantify phosphorylation changes in signaling pathways (e.g., MAPK/ERK) post-treatment .
Q. How should preclinical studies design dosing regimens for this compound to mirror clinical pharmacokinetics?
Use physiologically based pharmacokinetic (PBPK) modeling to align preclinical dosing with human exposure. Key parameters include bioavailability (~69% in humans), half-life (~28 hours), and metabolite (M-2, M-5) profiles. Dose-response studies in xenograft models should incorporate intermittent dosing (e.g., 3 weeks on/1 week off) to reflect clinical schedules and mitigate toxicity .
Q. What statistical methods are recommended for analyzing progression-free survival (PFS) in this compound trials?
Cox proportional hazards models with stratification by prior therapy lines and geographic region are critical, as seen in the INTEGRATE trial. Kaplan-Meier curves should be adjusted for crossover effects (e.g., placebo-arm patients transitioning to this compound). Sensitivity analyses using inverse probability of censoring weighting (IPCW) can address attrition bias .
Advanced Research Questions
Q. How can contradictory efficacy data between this compound and TAS-102 in metastatic colorectal cancer (mCRC) be reconciled?
Retrospective studies show comparable overall survival (OS) but divergent toxicity profiles (this compound: hepatotoxicity; TAS-102: neutropenia). Researchers should conduct network meta-analyses incorporating patient-level data to stratify by biomarkers (e.g., VEGF-A levels, neutrophil-to-lymphocyte ratio) and validate using propensity score matching, as in the REGOTAS study .
Q. What experimental approaches address this compound’s tolerability challenges without compromising efficacy?
Implement dose-escalation strategies (e.g., starting at 80 mg/day, increasing to 160 mg/day based on toxicity thresholds) in adaptive trial designs. Biomarker-driven sub-studies (e.g., circulating tumor DNA for early response monitoring) can personalize dosing. Preclinical co-culture models (tumor cells + stromal fibroblasts) may identify mechanisms of hand-foot syndrome .
Q. How do regional disparities in this compound efficacy (e.g., INTEGRATE trial’s South Korea vs. Western cohorts) inform trial design?
Stratify randomization by genetic (e.g., UGT1A9 polymorphisms affecting metabolism) and environmental factors (e.g., dietary influences on drug absorption). Use mixed-effects models to account for heterogeneity. The REGINA trial’s interim analysis highlights the need for multicenter consortia to standardize protocols .
Q. What methodologies optimize quality-of-life (QoL) assessment in this compound trials amid high attrition rates?
Apply joint models for longitudinal QoL data (e.g., EORTC QLQ-C30) and survival outcomes to handle missing data from disease progression. The CORRECT trial used multiple imputation with sensitivity analyses to reduce bias. Time-to-deterioration (TTD) endpoints should be prioritized over mean scores .
Methodological Frameworks
- For Hypothesis Generation : Use PICO (Population: refractory mCRC; Intervention: this compound; Comparison: placebo/TAS-102; Outcome: OS/PFS) to structure research questions .
- For Feasibility : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize trials with actionable endpoints (e.g., biomarker validation) .
Data Accessibility and Reproducibility
- Accessing Clinical Trial Data : Request anonymized patient-level data via Bayer’s portal (www.clinicalstudydatarequest.com ), adhering to EFPIA/PhRMA principles. Include protocols for replication .
- Reproducing Preclinical Findings : Follow ARRIVE guidelines. Report all compound characterization data (e.g., HPLC purity ≥95%) and negative controls in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
